

# Comparative analysis of Bayer 30468 and carbaryl toxicity

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## Compound of Interest

Compound Name: Bayer 30468

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A Comparative Toxicological Analysis of Methiocarb (**Bayer 30468**) and Carbaryl

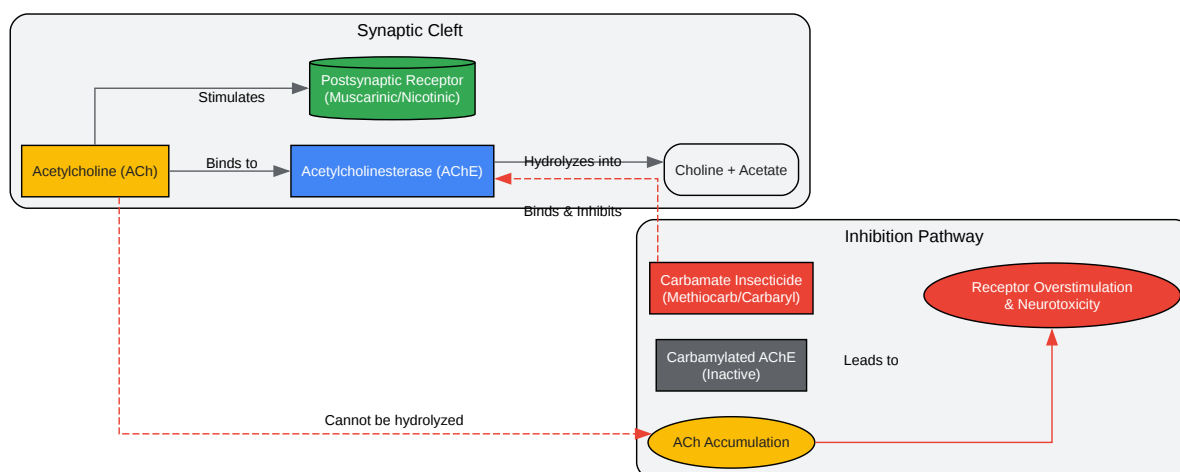
## Introduction

Methiocarb, also known by its Bayer development code **Bayer 30468**, and Carbaryl are both carbamate insecticides widely used in agriculture and other applications.[1][2] Both compounds exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals.[2][3] This guide provides a comparative analysis of their toxicity, supported by experimental data, to inform researchers, scientists, and drug development professionals.

## Mechanism of Action: Acetylcholinesterase Inhibition

Both methiocarb and carbaryl are classified as acetylcholinesterase inhibitors.[1][2][3] Their mechanism of action involves the reversible carbamylation of the serine hydroxyl group at the active site of the AChE enzyme.[4] This inactivation of AChE leads to an accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.[2][4] The resulting overstimulation of muscarinic and nicotinic ACh receptors leads to a cascade of toxic effects, manifesting as signs of cholinergic crisis.[4][5] Common symptoms of poisoning include excessive salivation, lacrimation, muscle tremors, convulsions, and in severe cases, paralysis and death due to respiratory failure.[5][6][7] While the mechanism is similar to that of

organophosphates, the inhibition by carbamates is typically reversible, leading to a shorter duration of toxicity.[4]



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**Caption:** Signaling pathway of acetylcholinesterase (AChE) inhibition by carbamates.

## Quantitative Toxicity Comparison

The acute toxicity of a compound is often expressed as the LD50 (Lethal Dose, 50%), which is the dose required to kill 50% of a tested population. A lower LD50 value indicates higher toxicity. The following tables summarize the acute oral and dermal LD50 values for methiocarb and carbaryl in various species.

### Table 1: Acute Oral Toxicity (LD50)

Species	Methiocarb (mg/kg)	Carbaryl (mg/kg)	Comparative Toxicity
Rat	9 - 135[5]	225 - 850[8][9]	Methiocarb is significantly more toxic
Mouse	52 - 58[10]	100 - 650[8]	Methiocarb is more toxic
Guinea Pig	40[10]	250[8]	Methiocarb is significantly more toxic
Rabbit	-	710[6][7][8]	Data not available for Methiocarb
Dog	-	500 - 759[6][8]	Data not available for Methiocarb
Cat	-	125 - 250[6][7][8]	Data not available for Methiocarb
Birds (general)	5 - 10[11]	>2000[6][7]	Methiocarb is highly toxic to birds

Note: The wide range for the rat oral LD50 of methiocarb is attributed to variability in experimental conditions, including the choice of vehicle.[5]

**Table 2: Acute Dermal Toxicity (LD50)**

Species	Methiocarb (mg/kg)	Carbaryl (mg/kg)	Comparative Toxicity
Rat	>2000[5]	>2000[6][7]	Low and comparable toxicity
Rabbit	>2000[5][11]	>2000[6]	Low and comparable toxicity

**Table 3: Ecotoxicity**

Organism	Methiocarb	Carbaryl	Comparative Toxicity
Fish (96-hr LC50)	0.65 - 1.1 mg/L[11]	0.25 - 20 mg/L[6][7]	Both are toxic, with overlapping ranges
Freshwater Invertebrates	Highly Toxic	Very Highly Toxic[6][7]	Both are highly toxic
Honey Bees (Topical LD50)	Highly Toxic	1 µ g/bee (Highly Toxic)[6]	Both are highly toxic

## Experimental Protocols

The toxicity data presented are typically derived from standardized studies following international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

### Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is designed to classify a substance based on its acute oral toxicity with the use of a minimal number of animals.[12][13]

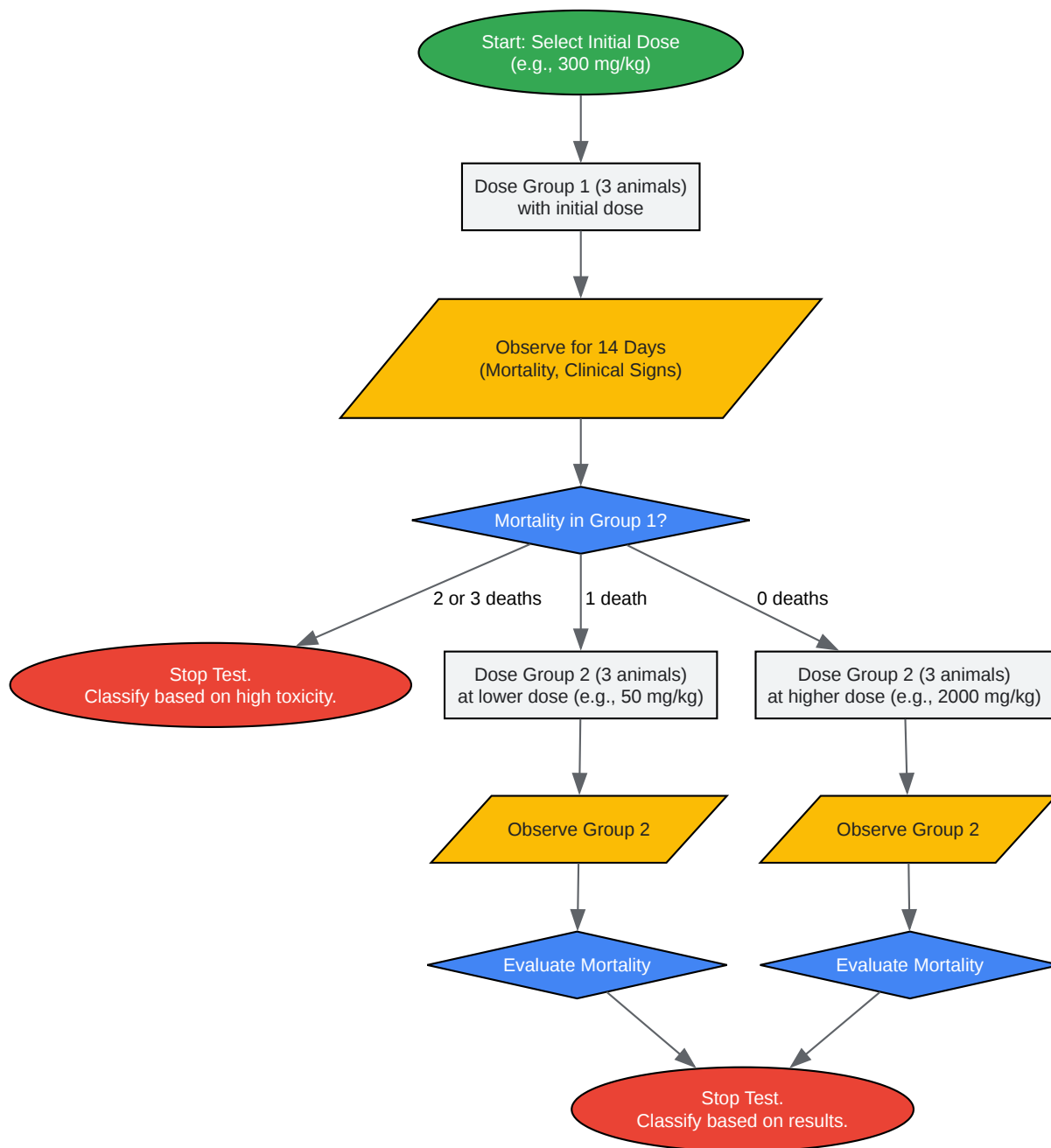
1. Principle: A stepwise procedure is used with a small group of animals (typically three) for each step.[14] The outcome of each step (mortality or survival) determines the next step: either dosing at a higher or lower fixed dose level, or cessation of testing. The starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg) based on existing information about the substance.[14]
2. Animal Model: Typically, young, healthy, non-pregnant female rats are used, as they are often slightly more sensitive.[13] Animals are acclimatized to laboratory conditions for at least five days before the study.[13]
3. Administration of Doses: The test substance is administered orally by gavage in a single dose.[13] Animals are fasted prior to dosing to enhance absorption. The volume administered is

generally kept low (e.g., not exceeding 1 mL/100g body weight for aqueous solutions).[\[13\]](#)

4. Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[\[14\]](#) Observations are frequent on the day of dosing and at least daily thereafter.

5. Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy to identify any pathological changes in organs and tissues.[\[14\]](#)

6. Interpretation: The substance is classified into a toxicity category based on the number of mortalities observed at specific dose levels.[\[13\]](#) This method allows for hazard classification with fewer animal deaths compared to traditional LD50 tests.



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## References

- 1. Methiocarb (Ref: OMS 93) [sitem.herts.ac.uk]
- 2. EXTOTOXNET TIBs - Cholinesterase Inhibition [extotoxnet.orst.edu]
- 3. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. apvma.gov.au [apvma.gov.au]
- 6. npic.orst.edu [npic.orst.edu]
- 7. response.epa.gov [response.epa.gov]
- 8. Carbaryl - Wikipedia [en.wikipedia.org]
- 9. beyondpesticides.org [beyondpesticides.org]
- 10. Methiocarb | C<sub>11</sub>H<sub>15</sub>NO<sub>2</sub>S | CID 16248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methiocarb 20 [herbiguide.com.au]
- 12. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
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